Octisalate

Description

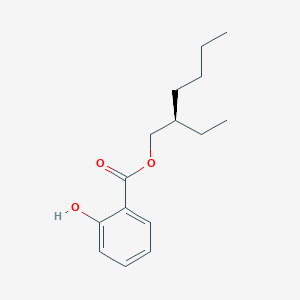

Structure

3D Structure

Properties

IUPAC Name |

2-ethylhexyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-3-5-8-12(4-2)11-18-15(17)13-9-6-7-10-14(13)16/h6-7,9-10,12,16H,3-5,8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMRHJJZUHUTGKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040734 | |

| Record name | 2-Ethylhexyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzoic acid, 2-hydroxy-, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

118-60-5 | |

| Record name | 2-Ethylhexyl salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octisalate [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octisalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11062 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-ETHYLHEXYL SALICYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTISALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X49Y0596W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the UV Absorption Mechanism of Octisalate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octisalate (2-ethylhexyl salicylate) is a widely utilized organic ultraviolet (UV) filter in commercial sunscreen formulations, primarily functioning as a UVB absorber. Its efficacy lies in its ability to absorb high-energy UVB radiation and dissipate this energy through rapid and efficient photophysical pathways, thereby preventing the radiation from damaging the skin. The core mechanism of action involves the absorption of a UVB photon, leading to an excited electronic state. This excess energy is predominantly dissipated non-radiatively through an ultrafast excited-state intramolecular proton transfer (ESIPT) process, followed by internal conversion and vibrational cooling, returning the molecule to its ground state with minimal photodegradation or generation of harmful reactive species. This guide provides a detailed exploration of these mechanisms, supported by quantitative data, experimental protocols, and visualizations of the key pathways.

Mechanism of UV Absorption and Energy Dissipation

This compound's photoprotective action is initiated by the absorption of UVB radiation, primarily in the 280-320 nm range, with a peak absorption around 307 nm.[1] Upon absorbing a photon, the this compound molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). The key to its high photostability and efficiency as a UV filter lies in the subsequent rapid and efficient deactivation of this excited state, preventing deleterious photochemical reactions.

The primary deactivation pathway for this compound is believed to be an ultrafast excited-state intramolecular proton transfer (ESIPT).[2][3] In its ground state, this compound exists in an "enol" tautomeric form, stabilized by an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen.[4] Upon excitation to the S₁ state, the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen increase, facilitating the transfer of the proton to the carbonyl group. This process occurs on a sub-picosecond timescale and results in the formation of a transient "keto" tautomer in an excited state.

This excited keto tautomer is energetically unstable and rapidly decays to its ground state (S₀-keto) via non-radiative internal conversion. From the ground state of the keto form, the molecule then undergoes a reverse proton transfer to regenerate the original, more stable enol tautomer in its ground state (S₀-enol), dissipating the absorbed UV energy as heat.[5] This cyclic process allows the this compound molecule to effectively function as a photostable UV filter, capable of absorbing multiple photons without significant degradation.

While ESIPT followed by internal conversion is the dominant deactivation pathway, other minor competing pathways exist, including fluorescence and intersystem crossing (ISC) to the triplet state (T₁). However, the quantum yields for these processes are very low, underscoring the efficiency of the non-radiative ESIPT pathway.[5]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of UV energy absorption and dissipation by this compound.

Quantitative Photophysical Data

The efficiency of this compound as a UV filter is quantified by several photophysical parameters. The following table summarizes key quantitative data for 2-ethylhexyl salicylate (EHS), also known as this compound.

| Parameter | Value | Solvent/Conditions | Reference(s) |

| UV Absorption Maximum (λmax) | ~307 nm | Various | [1] |

| UV Absorption Range | 280 - 320 nm | Various | [1] |

| Fluorescence Quantum Yield (ΦF) | 0.6 - 1.9% | Varies with solvent | [5] |

| Phosphorescence Quantum Yield (ΦP) | 5.4% | Ethanol at 77 K | [5] |

| Triplet State (T₁) Lifetime | 1.4 µs | Ethanol at room temp. | [6] |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.04 | Ethanol | [6] |

Experimental Protocols

Determination of UV Absorption Spectrum

The UV absorption spectrum of this compound can be determined using a standard UV-Vis spectrophotometer.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or isopropanol) of known concentration. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ mol dm⁻³.

-

Baseline Correction: Perform a baseline correction using a cuvette containing the pure solvent.

-

Spectral Acquisition: Record the absorbance spectrum of the this compound solution over the UV range, typically from 250 nm to 400 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the overall absorption profile. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the concentration, and l is the path length of the cuvette.

In Vitro Sun Protection Factor (SPF) Determination

The in vitro SPF of a sunscreen formulation containing this compound can be assessed using UV-Vis spectrophotometry with a suitable substrate.

Methodology:

-

Substrate Preparation: Use a substrate that mimics the surface of the skin, such as polymethyl methacrylate (PMMA) plates.

-

Sample Application: Apply a uniform film of the sunscreen formulation onto the substrate at a standardized amount (e.g., 1.2-2.0 mg/cm²).

-

Transmittance Measurement: Measure the transmittance of UV radiation through the sunscreen-coated substrate using a spectrophotometer equipped with an integrating sphere. Measurements are typically taken at 5 nm intervals from 290 nm to 400 nm.

-

SPF Calculation: The in vitro SPF is calculated from the transmittance data using the following equation, which incorporates the erythemal effect spectrum (EE(λ)) and the solar intensity spectrum (I(λ)):

SPF = ∫290400 EE(λ)I(λ)dλ / ∫290400 EE(λ)I(λ)T(λ)dλ

where T(λ) is the transmittance at wavelength λ.

Transient Absorption Spectroscopy (TAS)

TAS is a powerful technique to study the dynamics of excited states and short-lived intermediates, such as those involved in the ESIPT process of this compound.

Methodology:

-

Experimental Setup: A typical TAS setup utilizes a pump-probe configuration. An ultrashort laser pulse (the "pump") excites the sample, and a second, time-delayed, broadband pulse (the "probe") measures the change in absorbance of the sample as a function of wavelength and time delay.

-

Sample Preparation: A solution of this compound in a suitable solvent is placed in a cuvette and continuously flowed or stirred to prevent photodegradation.

-

Data Acquisition: The pump pulse excites the this compound molecules to the S₁ state. The probe pulse, at various time delays after the pump pulse, measures the transient absorption spectrum. This reveals the formation and decay of excited states and intermediates.

-

Data Analysis: The data is typically represented as a 2D plot of change in optical density (ΔOD) versus wavelength and time. Kinetic analysis at specific wavelengths allows for the determination of the lifetimes of the transient species.

Laser Flash Photolysis (LFP)

LFP is used to study longer-lived transient species, such as triplet states.

Methodology:

-

Experimental Setup: A high-energy laser pulse (e.g., from a Nd:YAG laser) excites the sample. A continuous wave lamp serves as a probe beam, and changes in its intensity due to transient absorption are monitored by a fast detector (e.g., a photomultiplier tube) and an oscilloscope.

-

Sample Preparation: A solution of this compound, typically deoxygenated to prevent quenching of the triplet state by oxygen, is used.

-

Data Acquisition: The laser flash generates the excited singlet state, which can then undergo intersystem crossing to the triplet state. The decay of the triplet-triplet absorption is monitored over microseconds to milliseconds.

-

Data Analysis: The decay kinetics of the transient absorption signal provide the lifetime of the triplet state. The quantum yield of triplet formation can be determined by comparison with a standard of known triplet quantum yield.

Experimental Workflow Diagrams

In Vitro SPF Determination Workflow

Transient Absorption Spectroscopy Workflow

Conclusion

This compound's role as a UVB filter is underpinned by a sophisticated and highly efficient photophysical mechanism. The absorption of UVB radiation triggers an ultrafast excited-state intramolecular proton transfer, which facilitates the rapid and safe dissipation of the absorbed energy as heat. This process minimizes the population of long-lived excited states, thereby enhancing the photostability of this compound and reducing the likelihood of undesirable photochemical reactions. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for researchers and professionals in the field to further investigate and utilize the photoprotective properties of this compound in the development of advanced sun care products.

References

- 1. spflist.com [spflist.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Photostability of the deprotonated forms of the UV filters homosalate and octyl salicylate: molecular dissociation versus electron detachment following UV excitation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into the photoprotection mechanism of the UV filter homosalate - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP02610G [pubs.rsc.org]

- 6. Optical and electron paramagnetic resonance studies of the excited triplet states of UV-B absorbers: 2-ethylhexyl salicylate and homomenthyl salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethylhexyl Salicylate

Introduction

2-Ethylhexyl salicylate, also known as octisalate, is an organic compound widely utilized as a key active ingredient in sunscreens and other cosmetic formulations for its ability to absorb ultraviolet B (UVB) radiation.[1][2] It is the ester formed from the condensation of salicylic acid and 2-ethylhexanol.[1] The salicylate portion of the molecule is responsible for absorbing UV light, while the 2-ethylhexyl group provides emollient properties and enhances the oil-solubility of the molecule, making it suitable for incorporation into various cosmetic bases.[3] This technical guide provides a comprehensive overview of the core physicochemical properties of 2-ethylhexyl salicylate, detailed experimental protocols for their determination, and a summary of its synthesis and analysis.

Physicochemical Properties

A summary of the key physicochemical properties of 2-ethylhexyl salicylate is presented in the tables below for easy reference and comparison.

General and Physical Properties

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow, oily liquid | [4] |

| Odor | Slight floral, characteristic mild aromatic | [1][4] |

| Molecular Formula | C₁₅H₂₂O₃ | |

| Molecular Weight | 250.33 g/mol | [1][4] |

| Density | 1.014 g/mL at 25 °C | |

| Boiling Point | 189-190 °C at 21 mmHg | [5] |

| Melting Point | < -20 °C | [4] |

| Refractive Index (n20/D) | 1.502 | [5] |

| Vapor Pressure | 0.000080 mmHg at 25 °C | [5] |

| Flash Point | > 100 °C (> 212 °F) | [5] |

Solubility and Partition Coefficient

| Property | Value | Reference(s) |

| Water Solubility | 74.4 µg/L at 20 °C | |

| Solubility in Organic Solvents | Miscible with ethanol, acetone, and most organic solvents. Slightly soluble in chloroform and ethyl acetate. | [4][6] |

| LogP (Octanol-Water Partition Coefficient) | 5.94 at 25 °C |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of 2-ethylhexyl salicylate are provided below.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of 2-ethylhexyl salicylate can be determined using the Thiele tube method, which is suitable for small sample volumes.[7]

Apparatus:

-

Thiele tube

-

Thermometer (0-250 °C range)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Sample of 2-ethylhexyl salicylate

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil or silicone oil

Procedure:

-

A small amount of 2-ethylhexyl salicylate (a few drops) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The Thiele tube is filled with mineral oil or silicone oil to just above the side arm.

-

The thermometer and test tube assembly is immersed in the oil in the Thiele tube.

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7]

Determination of Density

The density of liquid 2-ethylhexyl salicylate can be determined using a pycnometer.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Constant temperature water bath (set to 25 °C)

-

Sample of 2-ethylhexyl salicylate

Procedure:

-

The clean, dry pycnometer is weighed empty on an analytical balance.

-

The pycnometer is filled with distilled water and placed in the constant temperature water bath at 25 °C until it reaches thermal equilibrium. The volume is adjusted to the calibration mark, and the pycnometer is reweighed.

-

The pycnometer is emptied, dried, and then filled with 2-ethylhexyl salicylate.

-

The filled pycnometer is placed in the constant temperature water bath at 25 °C to reach thermal equilibrium. The volume is adjusted, and the pycnometer is weighed.

-

The density is calculated using the formula: Density = (mass of sample) / (volume of pycnometer).

Determination of Refractive Index

The refractive index of 2-ethylhexyl salicylate can be measured using an Abbe refractometer.[8]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (set to 20 °C)

-

Dropper

-

Sample of 2-ethylhexyl salicylate

-

Ethanol or acetone for cleaning

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

The prisms of the refractometer are cleaned with ethanol or acetone and allowed to dry completely.[9]

-

A few drops of 2-ethylhexyl salicylate are placed on the surface of the lower prism using a dropper.[9]

-

The prisms are closed and locked.

-

The light source is adjusted to illuminate the sample.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

Determination of Solubility

The shake-flask method is a common technique to determine the solubility of a substance in a particular solvent.[10]

Apparatus:

-

Vials with screw caps

-

Shaking incubator or water bath with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

An excess amount of 2-ethylhexyl salicylate is added to a vial containing a known volume of the solvent (e.g., water, ethanol).

-

The vial is sealed and placed in a shaking incubator at a constant temperature (e.g., 20 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

After equilibration, the solution is allowed to stand to let undissolved solute settle.

-

The solution is then centrifuged to separate the saturated solution from the excess solute.

-

A known volume of the supernatant is carefully removed and diluted with the solvent.

-

The concentration of 2-ethylhexyl salicylate in the diluted solution is determined using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.

-

The solubility is then calculated back to the concentration in the original saturated solution.

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity and can be determined by the shake-flask method.[2][11]

Apparatus:

-

Separatory funnel

-

Shaking device

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC, GC-MS)

-

n-octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Sample of 2-ethylhexyl salicylate

Procedure:

-

Water and n-octanol are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

A known amount of 2-ethylhexyl salicylate is dissolved in either water-saturated n-octanol or octanol-saturated water.

-

The solution is placed in a separatory funnel with the other phase in a defined volume ratio.

-

The funnel is shaken for a prolonged period to allow for partitioning equilibrium to be reached.

-

The mixture is then centrifuged to ensure complete phase separation.

-

The concentration of 2-ethylhexyl salicylate in both the n-octanol and water phases is determined using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of the partition coefficient.

Synthesis and Analysis Workflows

Synthesis of 2-Ethylhexyl Salicylate

2-Ethylhexyl salicylate is typically synthesized via Fischer esterification of salicylic acid with 2-ethylhexanol, often using an acid catalyst.[5][12] A general workflow for this synthesis is depicted below.

References

- 1. 2-Ethylhexyl salicylate - Wikipedia [en.wikipedia.org]

- 2. gdfdatabanks.ro [gdfdatabanks.ro]

- 3. 2-Ethylhexyl salicylate | C15H22O3 | CID 8364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 2-Ethylhexyl salicylate | 118-60-5 [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. davjalandhar.com [davjalandhar.com]

- 9. youtube.com [youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 12. Synthesis method of 2-ethylhexyl salicylate - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Synthesis and Purification of High-Purity Octisalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of high-purity Octisalate (2-ethylhexyl salicylate), a widely used UVB filter in sunscreen and cosmetic formulations. This document details established synthesis protocols, methodologies for purification to achieve high-purity grades, and analytical techniques for quality control.

Introduction

This compound is an organic compound synthesized through the esterification of salicylic acid with 2-ethylhexanol. It is a colorless to pale yellow, oily liquid with a faint floral scent. Its primary function in dermatological and cosmetic products is the absorption of ultraviolet B (UVB) radiation, thereby protecting the skin from sun damage. The efficacy and safety of this compound are directly related to its purity, making the control of impurities a critical aspect of its manufacturing process. This guide outlines the key chemical pathways, purification strategies, and analytical methods pertinent to the production of high-purity this compound.

Synthesis of this compound

The principal method for synthesizing this compound is the Fischer-Speier esterification of salicylic acid and 2-ethylhexanol. This reaction is typically catalyzed by a strong acid. Alternative "green" synthesis routes employing enzymatic catalysts are also gaining traction.

Fischer-Speier Esterification

This classical method involves reacting salicylic acid with an excess of 2-ethylhexanol in the presence of an acid catalyst to drive the equilibrium towards the ester product.

Diagram of the Fischer-Speier Esterification of this compound

Caption: General reaction scheme for the Fischer-Speier esterification of this compound.

This protocol utilizes a solid superacid catalyst (SO₄²⁻/TiO₂-WO₃), which offers advantages in terms of ease of separation and reusability.[1]

-

Catalyst Preparation:

-

Prepare tungstic acid (H₂WO₄) by acidifying a sodium tungstate solution.

-

Prepare amorphous hydrated titanium dioxide (TiO₂·nH₂O) by hydrolysis of titanium tetrachloride (TiCl₄) with ammonia.

-

Mix the H₂WO₄ and TiO₂·nH₂O powders (e.g., in a 1:9 mass ratio).

-

Impregnate the mixture with a sulfuric acid solution (e.g., 1 M) for 3 hours.

-

Filter, dry at 110°C for 3 hours, and then calcine at a temperature above 500°C to obtain the SO₄²⁻/TiO₂-WO₃ catalyst.

-

-

Esterification Reaction:

-

To a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, add salicylic acid (e.g., 0.1 mol, 13.8 g) and 2-ethylhexanol (e.g., 0.3 mol, 50 mL).

-

Add the prepared solid superacid catalyst (e.g., 1.5-5.5% of the total reactant mass).

-

Heat the mixture to reflux at approximately 190°C and maintain for 5 hours.

-

After the reaction, cool the mixture to room temperature and filter to recover the catalyst.

-

-

Work-up:

-

Wash the filtrate with hot water (65°C).

-

Neutralize with a saturated sodium bicarbonate (NaHCO₃) solution.

-

Wash again with hot water.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

-

Filter to remove the drying agent. The resulting liquid is crude this compound.

-

This method utilizes microwave assistance to accelerate the reaction.[2]

-

Reaction Setup:

-

In a microwave reactor vessel, combine salicylic acid (e.g., 0.05 mol), 2-ethylhexanol (e.g., 0.15 mol, molar ratio 1:3), and p-toluenesulfonic acid (0.8 g).

-

Irradiate the mixture with microwaves at a power of 540 W for 20 minutes. No water-carrying agent is necessary.

-

-

Work-up:

-

After cooling, the reaction mixture is subjected to a similar work-up procedure as described in section 2.1.1, involving washing with water and sodium bicarbonate solution, followed by drying.

-

Enzymatic Synthesis

This "green" chemistry approach uses an immobilized lipase as a biocatalyst, operating under milder conditions than traditional chemical synthesis.[3]

Diagram of the Enzymatic Synthesis of this compound

References

An In-depth Technical Guide to the Spectroscopic Data and Interpretation of Octisalate (NMR, IR, UV-Vis)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octisalate, also known as 2-ethylhexyl salicylate, is an organic compound widely used as a UVB filter in sunscreens and other cosmetic products. Its primary function is to absorb ultraviolet radiation in the UVB range (280-320 nm), thereby protecting the skin from sun damage. A thorough understanding of its molecular structure and spectroscopic properties is crucial for formulation development, quality control, and safety assessment. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound, complete with detailed interpretations and experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy of this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.88 | s | 1H | Ar-OH |

| 7.82 | dd | 1H | Ar-H |

| 7.43 | t | 1H | Ar-H |

| 6.97 | d | 1H | Ar-H |

| 6.86 | t | 1H | Ar-H |

| 4.26 | m | 2H | -OCH₂- |

| 1.72 | m | 1H | -CH- |

| 1.45 - 1.33 | m | 8H | -(CH₂)₄- |

| 0.95 - 0.91 | m | 6H | -CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of this compound (Predicted and based on related structures)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Ester) |

| ~161 | C-OH (Aromatic) |

| ~135 | Ar-CH |

| ~130 | Ar-CH |

| ~119 | Ar-C (quaternary) |

| ~118 | Ar-CH |

| ~117 | Ar-CH |

| ~68 | -OCH₂- |

| ~39 | -CH- |

| ~30, ~29, ~24, ~23 | -(CH₂)₄- |

| ~14, ~11 | -CH₃ |

Note: Specific assignments for the aliphatic carbons can vary. These are estimated values based on spectral databases and analysis of similar alkyl salicylate structures.

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3200 | Broad, Strong | O-H stretch (phenolic, intramolecular H-bond) |

| 2960 - 2860 | Strong | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (ester, conjugated) |

| ~1610, ~1485 | Medium | C=C stretch (aromatic) |

| ~1460 | Medium | C-H bend (aliphatic) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1150 | Strong | C-O stretch (phenol) |

| ~750 | Strong | C-H bend (ortho-disubstituted aromatic) |

Table 4: UV-Vis Spectroscopic Data of this compound

| Parameter | Value | Solvent |

| λmax | ~307 nm | Methanol or Ethanol |

| UV Absorption Range | 280 - 320 nm |

Spectroscopic Interpretation

¹H NMR Spectrum

The ¹H NMR spectrum of this compound provides a clear fingerprint of its proton environments. The downfield singlet at approximately 10.88 ppm is characteristic of the phenolic hydroxyl proton, with its chemical shift influenced by intramolecular hydrogen bonding with the adjacent ester carbonyl group. The aromatic region displays four distinct signals between 6.86 and 7.82 ppm, corresponding to the four protons on the disubstituted benzene ring. The splitting patterns (doublet of doublets, triplets, and a doublet) are consistent with an ortho-substitution pattern.

The signals for the 2-ethylhexyl chain appear in the upfield region. The multiplet at around 4.26 ppm is assigned to the methylene protons directly attached to the ester oxygen (-OCH₂-). The complex multiplets between 0.91 and 1.72 ppm correspond to the remaining aliphatic protons of the ethylhexyl group.

¹³C NMR Spectrum

The ¹³C NMR spectrum confirms the carbon framework of this compound. The carbonyl carbon of the ester group appears significantly downfield at approximately 170 ppm. The aromatic carbons resonate in the 117-161 ppm range, with the carbon bearing the hydroxyl group being the most deshielded. The aliphatic carbons of the 2-ethylhexyl group are observed in the upfield region (around 11-68 ppm). The number of distinct signals in both the aromatic and aliphatic regions is consistent with the molecular structure.

IR Spectrum

The IR spectrum of this compound reveals the key functional groups present in the molecule. A prominent, broad absorption band around 3200 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadness suggesting strong intramolecular hydrogen bonding.[1] The strong, sharp peak at approximately 1680 cm⁻¹ is characteristic of the C=O stretching of the conjugated ester.[1] The presence of multiple strong bands in the 2860-2960 cm⁻¹ region confirms the aliphatic C-H stretching of the 2-ethylhexyl group. Aromatic C=C stretching vibrations are observed around 1610 and 1485 cm⁻¹. The strong absorption at roughly 1250 cm⁻¹ is attributed to the C-O stretching of the ester linkage, while the band near 750 cm⁻¹ is characteristic of the out-of-plane C-H bending of an ortho-disubstituted aromatic ring.

UV-Vis Spectrum

The UV-Vis spectrum of this compound is characterized by a distinct absorption maximum (λmax) at approximately 307 nm.[2] This absorption falls squarely within the UVB range of the electromagnetic spectrum (280-320 nm). The electronic transition responsible for this absorption is a π→π* transition within the conjugated system of the salicylate chromophore. This property is the basis for this compound's function as a chemical sunscreen agent.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of neat this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are present.

-

Cap the NMR tube securely.

-

-

Instrument Parameters (Example for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: ~16 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled (zgpg30).

-

Spectral Width: ~240 ppm.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2 seconds.

-

Temperature: 298 K.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H) or the solvent signal itself (δ = 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound using Fourier-Transform Infrared (FTIR) spectroscopy.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Setup:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. If necessary, clean with a soft cloth dampened with isopropanol and allow it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

Acquire the IR spectrum. The typical scanning range is 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically perform a background subtraction.

-

Identify and label the wavenumbers of the significant absorption bands.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) and the UV absorption profile of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a dilute solution to ensure the absorbance reading is within the linear range of the instrument (typically 0.1 - 1.0). A typical concentration for analysis would be in the range of 1-10 µg/mL.

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

-

Use a pair of matched quartz cuvettes.

-

-

Measurement:

-

Fill one cuvette with the solvent (blank) and the other with the dilute this compound solution.

-

Place the blank cuvette in the reference holder and the sample cuvette in the sample holder.

-

Perform a baseline correction with the solvent.

-

Scan the sample across the UV range (e.g., 200-400 nm).

-

-

Data Analysis:

-

From the resulting spectrum, determine the wavelength of maximum absorbance (λmax).

-

Visualization of Experimental Workflows

References

Photochemical and photophysical properties of Octisalate

An In-depth Technical Guide on the Photochemical and Photophysical Properties of Octisalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 2-Ethylhexyl Salicylate, is an organic compound widely utilized as a UVB filter in sunscreen and other cosmetic products.[1][2][3] As an ester of salicylic acid and 2-ethylhexanol, its primary function is to absorb solar radiation in the UVB spectrum (280-320 nm), thereby protecting the skin from sunburn and other UV-induced damage.[1][2][4] While considered a weaker UVB absorber compared to other agents, it plays a crucial role in formulation science.[5][6][7] It is an effective solubilizer for solid, oil-soluble UV filters such as Avobenzone, enhancing the overall stability and efficacy of broad-spectrum sunscreen products.[4][5][8] This guide provides a detailed examination of the core photochemical and photophysical properties of this compound, presenting quantitative data, experimental methodologies, and the underlying mechanisms of its function.

Photophysical Properties

The interaction of this compound with UV radiation begins with the absorption of a photon, leading to the formation of an electronically excited state. The properties of this absorption and the subsequent de-excitation pathways, such as fluorescence, are critical to its function as a UV filter.

UV-Visible Absorption

This compound functions by absorbing photons in the UVB range.[1][2] This absorption promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). The molecule's salicylate chromophore is responsible for this UV absorption.[9]

-

Absorption Spectrum: this compound exhibits a characteristic absorption spectrum within the UVB range, with a peak absorption maximum (λmax) around 306-307 nm.[4][5] It is effective for absorbing radiation between 280 and 320 nm.[4][5]

Fluorescence Emission

Following excitation, one pathway for the molecule to return to the ground state is through the emission of a photon, a process known as fluorescence.

-

Emission Spectrum: When excited at 310 nm, this compound in various media, including when adsorbed to skin cells, shows a broad fluorescence emission peak centered at approximately 450 nm.[10][11]

-

Fluorescence Quantum Yield (ΦF): The efficiency of this fluorescence process is relatively low. Studies on a close analogue, homosalate, have also investigated the fluorescence of this compound (referred to as EHS), reporting a fluorescence quantum yield of 0.6–1.9%, with the specific value depending on the solvent used.[12] This low quantum yield is desirable for a sunscreen agent, as it indicates that most of the absorbed energy is dissipated through non-radiative pathways, minimizing the potential for photochemical reactions.

Photochemical Properties and Excited-State Dynamics

The fate of the excited this compound molecule is predominantly governed by non-radiative decay pathways, which are essential for dissipating absorbed UV energy safely as heat. These pathways include internal conversion and intersystem crossing to the triplet state.

Non-Radiative Decay and Photostability

The ideal sunscreen agent should dissipate absorbed energy without undergoing chemical change (photodegradation). This compound is considered to have exceptional photostability, maintaining its protective capabilities after prolonged sun exposure.[2] One key mechanism for energy dissipation in salicylate compounds is believed to be an Excited State Intramolecular Proton Transfer (ESIPT), which provides an efficient route back to the ground state.[12]

-

Intersystem Crossing (ISC): After initial excitation to the S₁ state, the molecule can undergo intersystem crossing to an excited triplet state (T₁).[12][13] This process involves a change in the electron's spin multiplicity and is a key step in the deactivation cascade.[14] The timescale for ISC is typically in the range of 10⁻⁸ to 10⁻³ seconds.[14]

-

Triplet State (T₁): The lowest excited triplet state (T₁) of this compound has been characterized. Studies have determined the T₁ lifetime at room temperature in ethanol.[15] While the triplet state can be a precursor to potentially damaging photochemical reactions, the overall photochemistry of this compound is considered safe.

-

Phosphorescence: Radiative decay from the T₁ state back to the S₀ ground state is known as phosphorescence. While phosphorescence has been observed for this compound in rigid solutions at very low temperatures (77 K), it is not a significant deactivation pathway under physiological conditions.[12][15]

Singlet Oxygen Generation

The excited triplet state of a molecule can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). This is a critical parameter for assessing the safety of a UV filter, as singlet oxygen can cause cellular damage.

-

Singlet Oxygen Quantum Yield (ΦΔ): The quantum yield of singlet oxygen production for this compound has been determined using time-resolved near-IR phosphorescence.[15] The value is considered low, indicating a minimal risk of generating this cytotoxic species.

Quantitative Data Summary

The following tables summarize the key quantitative photophysical and photochemical parameters for this compound.

Table 1: Spectroscopic Properties of this compound

| Parameter | Value | Conditions | Reference(s) |

|---|---|---|---|

| UV Absorption Maximum (λmax) | 306 - 307 nm | Various Solvents | [4][5] |

| Effective Absorption Range | 280 - 320 nm | N/A | [1][4][5] |

| Fluorescence Emission Maximum | ~450 nm | Adsorbed to cells; Excitation at 310 nm |[10][11] |

Table 2: Quantum Yields and Excited State Properties of this compound (EHS)

| Parameter | Value | Method | Reference(s) |

|---|---|---|---|

| Fluorescence Quantum Yield (ΦF) | 0.6 - 1.9% | Solvent-dependent spectroscopic analysis | [12] |

| Phosphorescence Quantum Yield (ΦP) | 5.4% | Ethanol at 77 K | [12] |

| Singlet Oxygen Quantum Yield (ΦΔ) | Determined | Time-resolved near-IR phosphorescence | [15] |

| T₁ State Lifetime (τT) | Determined | Triplet-triplet absorption in ethanol |[15] |

Key Experimental Protocols

The characterization of this compound's properties relies on a suite of spectroscopic and analytical techniques. Detailed below are the methodologies for the key experiments.

UV-Visible Absorption Spectroscopy

This protocol determines the absorption spectrum of this compound.

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or cyclohexane) of known concentration. A solvent-only blank is also prepared.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement: Place the blank solution in the reference beam path and the sample solution in the sample beam path.

-

Data Acquisition: Scan the absorbance from approximately 250 nm to 400 nm.

-

Analysis: The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the concentration, and l is the path length of the cuvette.

Steady-State Fluorescence Spectroscopy

This protocol measures the fluorescence emission spectrum and quantum yield.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, ensuring the absorbance at the excitation wavelength is low (<0.1) to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a detector (e.g., photomultiplier tube).

-

Measurement: Set the excitation wavelength (e.g., 310 nm) and scan the emission wavelengths over a range that covers the expected emission (e.g., 350 nm to 600 nm).

-

Quantum Yield Determination: The fluorescence quantum yield (ΦF) is typically determined relative to a well-characterized standard (e.g., quinine sulfate). The integrated fluorescence intensity, absorbance at the excitation wavelength, and solvent refractive index of both the sample and the standard are used in the calculation.

Laser Flash Photolysis (LFP)

This technique is used to study transient species like triplet states.

-

Sample Preparation: Prepare a deoxygenated solution of this compound in an appropriate solvent. Deoxygenation (e.g., by bubbling with nitrogen or argon) is crucial as oxygen can quench triplet states.

-

Instrumentation: The setup consists of a high-energy pulsed laser for excitation (the "pump") and a second light source (the "probe") to monitor changes in absorption after the laser flash.

-

Measurement: The sample is excited by a short laser pulse. The change in absorbance of the sample is monitored over time (from nanoseconds to milliseconds) at specific wavelengths corresponding to the absorption of the transient species (e.g., the T₁-Tₙ absorption).

-

Analysis: The decay kinetics of the transient absorption signal provide the lifetime of the triplet state (τT). The initial intensity of the transient signal, in comparison with a standard, can be used to determine the triplet quantum yield (ΦT).[16]

Photostability Testing (ICH Q1B Guideline)

This protocol assesses the degradation of this compound upon exposure to light.[17]

-

Sample Preparation: this compound is incorporated into a relevant formulation or dissolved in a simple solution. Samples are placed in chemically inert, transparent containers. Control samples are wrapped in aluminum foil to protect them from light.

-

Light Exposure: Samples are exposed to a light source that produces a combination of UV and visible output, as specified by ICH guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter).

-

Sample Analysis: At specified time points, aliquots of the exposed and control samples are withdrawn. The concentration of the parent this compound and the formation of any photodegradants are quantified using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[18]

-

Analysis: The percentage of degradation is calculated by comparing the concentration of this compound in the light-exposed sample to the dark control.

Visualized Pathways and Workflows

Photophysical and Photochemical Pathways

The Jablonski diagram below illustrates the primary energy dissipation pathways for this compound following the absorption of a UVB photon.

References

- 1. nbinno.com [nbinno.com]

- 2. clinikally.com [clinikally.com]

- 3. 2-Ethylhexyl salicylate - Wikipedia [en.wikipedia.org]

- 4. Ethylhexyl Salicylate (Explained + Products) [incidecoder.com]

- 5. spflist.com [spflist.com]

- 6. drerumilyas.com [drerumilyas.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. gowaxhead.com [gowaxhead.com]

- 9. dravyom.com [dravyom.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Insights into the photoprotection mechanism of the UV filter homosalate - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP02610G [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Intersystem crossing - Wikipedia [en.wikipedia.org]

- 15. Optical and electron paramagnetic resonance studies of the excited triplet states of UV-B absorbers: 2-ethylhexyl salicylate and homomenthyl salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. database.ich.org [database.ich.org]

- 18. fda.gov [fda.gov]

Octisalate Solubility: A Technical Guide for Cosmetic and Pharmaceutical Formulation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Octisalate (Ethylhexyl Salicylate), a widely used UVB filter in sunscreens and other cosmetic and pharmaceutical preparations. Understanding the solubility of this active ingredient in various solvents is critical for formulation development, ensuring product efficacy, stability, and aesthetic appeal.

Core Concepts in this compound Solubility

This compound is an organic, oil-soluble liquid.[1][2][3] Its molecular structure lends itself to miscibility with a wide range of cosmetic esters and emollients, while exhibiting extremely low solubility in water.[2][4] This inherent lipophilicity is a key factor in its formulation into water-resistant sunscreen products. The principle of "like dissolves like" is paramount, with this compound showing good compatibility with non-polar to moderately polar organic solvents.[2]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various cosmetic and pharmaceutical solvents. It is important to note that precise quantitative solubility data for this compound in many common cosmetic emollients is not extensively published in publicly available literature. The data presented here is compiled from various scientific sources.

| Solvent/Solvent System | Chemical Class | Solubility | Temperature | Source(s) |

| Water | Aqueous | 74.4 µg/L | 20°C | [4] |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar Solvent | 2.7 mg/mL | 25°C | [5] |

| 45 mg/mL (Sonication recommended) | Not Specified | [6] | ||

| 100 mg/mL (Ultrasonic needed) | Not Specified | [7] | ||

| Ethanol | Polar Protic Solvent | Soluble | Not Specified | [2][8] |

| Acetone | Ketone | Soluble | Not Specified | [2] |

| Hexane | Nonpolar Solvent | Soluble | Not Specified | [2] |

| Chloroform | Chlorinated Solvent | Slightly Soluble | Not Specified | [4] |

| Ethyl Acetate | Ester | Slightly Soluble | Not Specified | [4] |

| Mineral Oil | Hydrocarbon | Miscible/Soluble | Not Specified | [9] |

| Isopropyl Myristate | Ester | Miscible/Soluble | Not Specified | [10] |

| Caprylic/Capric Triglyceride | Ester | Miscible/Soluble | Not Specified | [11] |

| Propylene Glycol | Glycol | Practically Insoluble | Not Specified | [9] |

| Cosmetic Oils | Various | Readily Soluble in most | 20°C | [12] |

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | Co-solvent System | ≥ 2.5 mg/mL | Not Specified | [7] |

| 10% DMSO + 90% Corn Oil | Co-solvent System | ≥ 2.5 mg/mL | Not Specified | [7] |

Note: The significant variation in reported DMSO solubility may be attributed to differences in experimental conditions, such as the use of sonication and the hydration state of the DMSO.

Experimental Protocols for Solubility Determination

Objective: To determine the saturation solubility of this compound in a given solvent at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest

-

Analytical balance

-

Temperature-controlled shaker or magnetic stirrer with heating plate

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable containers

Generalized Protocol:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume or weight of the solvent in a sealed container. This ensures that the solvent becomes saturated, with undissolved this compound remaining.

-

Equilibration: Place the containers in a temperature-controlled shaker or on a stirrer, maintaining a constant temperature (e.g., 25°C). The mixture should be agitated for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved this compound.

-

Phase Separation: After equilibration, centrifuge the samples at a high speed to sediment the excess, undissolved this compound. This step is crucial for separating the saturated liquid phase from the solid phase.

-

Sample Collection and Dilution: Carefully extract an aliquot of the clear supernatant (the saturated solution) without disturbing the sediment. Precisely dilute the collected aliquot with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

Quantitative Analysis: Analyze the diluted samples using a validated HPLC-UV method.[15][16] A C18 column is commonly used for the separation of UV filters. The mobile phase is typically a mixture of methanol and water.[16] The concentration of this compound in the saturated solution is determined by comparing the peak area to a calibration curve prepared from standards of known concentrations.

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in g/100 mL, % w/w, or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a UV filter like this compound in a cosmetic or pharmaceutical solvent.

Caption: A flowchart of the experimental procedure for determining this compound solubility.

Conclusion

This compound's solubility profile makes it a versatile and widely used UVB filter in a variety of cosmetic and pharmaceutical products. Its high solubility in cosmetic oils and esters allows for its incorporation into aesthetically pleasing and water-resistant formulations. While precise quantitative solubility data in many common emollients remains to be extensively published, the provided data and experimental protocol offer a solid foundation for formulation scientists and researchers. Further studies to quantify the solubility of this compound in a broader range of cosmetic and pharmaceutical solvents would be beneficial for the continued development of effective and stable sun care and dermatological products.

References

- 1. 2-Ethylhexyl salicylate | C15H22O3 | CID 8364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. clinikally.com [clinikally.com]

- 4. 2-Ethylhexyl salicylate | 118-60-5 [chemicalbook.com]

- 5. abmole.com [abmole.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. specialchem.com [specialchem.com]

- 9. Isopropyl Myristate | C17H34O2 | CID 8042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. WO2015101752A1 - Solubilisation of uv filters - Google Patents [patents.google.com]

- 11. opastpublishers.com [opastpublishers.com]

- 12. ETHYLHEXYL SALICYLATE - Ataman Kimya [atamanchemicals.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fda.gov [fda.gov]

- 16. researchgate.net [researchgate.net]

Octisalate: A Comprehensive Review of its Physicochemical Properties with a Focus on its Liquid State

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of active ingredients is paramount. This technical guide addresses the topic of the crystal structure and polymorphism of Octisalate (2-ethylhexyl salicylate), a widely used UVB filter in sunscreen and cosmetic formulations. However, extensive investigation of scientific literature and chemical databases reveals a critical fundamental property of this compound: it exists as a clear, colorless to pale yellow liquid at ambient temperature and pressure.

This liquid state precludes the existence of a crystalline structure and, consequently, polymorphism under normal conditions. Polymorphism is the ability of a solid material to exist in multiple crystalline forms. As this compound does not solidify at room temperature, this phenomenon is not applicable.

Physicochemical Characteristics

While a discussion of crystal structure is not pertinent, a comprehensive understanding of this compound's other physicochemical properties is crucial for formulation development and regulatory purposes. Key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 2-Ethylhexyl salicylate | [1][2] |

| INCI Name | Ethylhexyl Salicylate | [3] |

| CAS Number | 118-60-5 | [3] |

| Molecular Formula | C₁₅H₂₂O₃ | [1][3] |

| Molecular Weight | 250.33 g/mol | [1][3] |

| Physical State | Liquid | [1][3][4] |

| Appearance | Clear, colorless to pale yellow | [1][2] |

| Melting Point | < -25°C | [2][3] |

| Boiling Point | 189 °C at 21 mmHg | [2][5] |

| Solubility | Oil-soluble; Insoluble in water | [1][2][3] |

| UV Absorption Max | ~307 nm | [6] |

Implications for Formulation and Analysis

The liquid nature of this compound is a key formulation advantage, allowing for its ready incorporation into the oil phase of emulsions, such as creams and lotions. Its oil solubility also contributes to the water resistance of sunscreen products.[1]

While solid-state characterization techniques like X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC) are central to studying crystal structures and polymorphism, they are not typically applied to materials that are liquid at room temperature. Analytical methods for this compound in formulations primarily rely on chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to determine its concentration and purity.[7][8]

A Note on Solid-State Terminology in Related Literature

It is important to distinguish general discussions of solid-state properties in the context of other sunscreen agents from specific data on this compound. For instance, some patents and articles may discuss the "crystalline form" of other UV filters and how their properties differ from their dissolved state.[9] Such statements are illustrative of general principles in materials science and should not be misinterpreted as evidence of a solid form of this compound under normal conditions.

Logical Workflow for Physicochemical Characterization of a Liquid Active Ingredient

For a liquid active ingredient like this compound, the experimental workflow for characterization differs significantly from that of a solid. The focus shifts from solid-state properties to parameters relevant to its liquid state and performance in a formulation.

References

- 1. us.typology.com [us.typology.com]

- 2. 2 Ethylhexyl Salicylate or Octyl Salicylate Manufacturers, with SDS [mubychem.com]

- 3. dravyom.com [dravyom.com]

- 4. clinikally.com [clinikally.com]

- 5. elchemy-website.s3.ap-south-1.amazonaws.com [elchemy-website.s3.ap-south-1.amazonaws.com]

- 6. spflist.com [spflist.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Octisalate: A Technical Guide to its Discovery, Development, and Function as a UV Filter

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octisalate, also known as ethylhexyl salicylate or 2-ethylhexyl 2-hydroxybenzoate, is an organic compound widely used as a UVB filter in sunscreen and other cosmetic products. As an ester of salicylic acid, it belongs to the salicylate class of compounds, which were among the earliest chemical UV absorbers to be incorporated into commercial sun protection products. While not the strongest UVB absorber available, this compound's excellent safety profile, good photostability, and its ability to solubilize and stabilize other UV filters have made it a mainstay in dermatological formulations for decades. This technical guide provides an in-depth overview of the discovery, historical development, and mechanism of action of this compound as a UV filter, complete with experimental protocols and quantitative data for the scientific community.

Discovery and Historical Development

The use of salicylates as UV absorbers predates the specific synthesis and commercialization of this compound. The historical development of this class of UV filters can be traced back to the early 20th century, a period marked by a growing understanding of the harmful effects of sun exposure.

This compound is formed through the esterification of salicylic acid and 2-ethylhexanol.[4] Various synthesis methods have been developed, including catalysis with solid superacids, which offers high yields and purity.[5]

Regulatory approval for this compound as a sunscreen active ingredient was granted by major regulatory bodies worldwide. In the United States, the Food and Drug Administration (FDA) has approved its use in sunscreen products at concentrations up to 5%.[6][7] Similarly, the European Union permits its use as a UV filter in cosmetic products at a maximum concentration of 5%.[7]

Mechanism of Action as a UV Filter

This compound's primary function as a UV filter is to absorb radiation in the UVB portion of the electromagnetic spectrum, which ranges from 280 to 320 nm.[8] UVB radiation is the primary cause of sunburn (erythema) and is a major contributor to the development of skin cancer.[8]

The mechanism of action involves the salicylate portion of the molecule absorbing the energy of a UVB photon. This absorption excites the molecule to a higher energy state. The molecule then rapidly dissipates this energy as harmless heat, returning to its ground state without undergoing significant chemical degradation.[1] This process prevents the UVB radiation from penetrating the epidermis and causing damage to cellular components, most notably DNA.[1]

Quantitative Data

The following tables summarize key quantitative data for this compound as a UV filter.

| Parameter | Value | References |

| Chemical Formula | C15H22O3 | [4] |

| Molar Mass | 250.33 g/mol | [4] |

| Appearance | Colorless to pale yellow oily liquid | |

| UV Absorption Maximum (λmax) | ~307 nm | [8] |

| Approved Concentration (USA) | ≤ 5% | [6][7] |

| Approved Concentration (EU) | ≤ 5% | [7] |

| Typical SPF Contribution (at 5%) | 2-3 | [8] |

Table 1: Physicochemical and Regulatory Data for this compound

| Study/Product | This compound Concentration | Key Finding | Reference |

| Coppertone Sport SPF 30 | 5% | Contributed approximately 2.8 SPF units to the total protection. | [8] |

| Neutrogena Ultra Sheer SPF 55 | 5% | Improved the photostability of avobenzone by 40%. | [8] |

| Generic Lotion SPF 45 | 5% | Urinary metabolites were present for 48 hours post-application. | [8] |

| Generic Spray SPF 60 | 5% | Plasma concentration reached 13.9 ng/mL after 4 days of use. | [8] |

Table 2: Performance and Absorption Data for this compound in Sunscreen Formulations

Experimental Protocols

Determination of In Vitro Sun Protection Factor (SPF)

This protocol outlines a generalized in vitro method for determining the SPF of a sunscreen formulation containing this compound.

Objective: To determine the effectiveness of a sunscreen formulation in absorbing erythemally effective UV radiation.

Materials:

-

Sunscreen formulation containing a known concentration of this compound.

-

Polymethylmethacrylate (PMMA) plates.

-

Spectrophotometer with an integrating sphere.

-

UV radiation source (solar simulator).

-

Positive control sunscreen with a known SPF.

-

Negative control (blank PMMA plate).

Methodology:

-

Sample Preparation: Apply a precise amount of the sunscreen formulation (e.g., 1.2 mg/cm²) evenly onto the surface of a PMMA plate.

-

Drying: Allow the sunscreen film to dry and form a stable film on the plate for a specified time (e.g., 15-30 minutes) at a controlled temperature.

-

Pre-irradiation UV Exposure: Expose the sunscreen-coated plate to a controlled dose of UV radiation from a solar simulator. This step is crucial to account for any potential photodegradation of the UV filters.

-

Spectrophotometric Analysis:

-

Place the PMMA plate in the spectrophotometer.

-

Measure the transmittance of UV radiation through the sunscreen film at defined wavelength intervals (typically 290-400 nm).

-

Record the absorbance values at each wavelength.

-

-

SPF Calculation: The in vitro SPF is calculated using a standardized equation that integrates the measured absorbance values with the erythemal action spectrum and the solar spectral irradiance over the UVB range. The Mansur equation is a commonly used method:

SPF = CF × Σ [EE(λ) × I(λ) × Abs(λ)]

Where:

-

CF = Correction Factor (typically 10)

-

EE(λ) = Erythemal effect spectrum at wavelength λ

-

I(λ) = Solar intensity spectrum at wavelength λ

-

Abs(λ) = Absorbance of the sunscreen product at wavelength λ

-

UV Absorption Spectrum Measurement

Objective: To determine the UV absorption profile of this compound.

Materials:

-

Pure this compound standard.

-

Spectrophotometric grade solvent (e.g., ethanol, hexane).

-

UV-Vis spectrophotometer.

-

Quartz cuvettes.

Methodology:

-

Standard Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration. Prepare a series of dilutions from the stock solution.

-

Spectrophotometer Setup:

-

Set the spectrophotometer to scan across the UV range (e.g., 250-400 nm).

-

Use the pure solvent as a blank to zero the instrument.

-

-

Measurement:

-

Fill a quartz cuvette with one of the this compound solutions.

-

Place the cuvette in the spectrophotometer and record the absorbance spectrum.

-

Repeat the measurement for each dilution.

-

-

Data Analysis:

-

Plot absorbance versus wavelength to visualize the absorption spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration, the molar absorptivity of this compound at its λmax can be calculated.

-

Photostability Testing

Objective: To evaluate the stability of a sunscreen formulation containing this compound upon exposure to UV radiation.

Materials:

-

Sunscreen formulation containing this compound.

-

PMMA plates.

-

Solar simulator.

-

Spectrophotometer.

Methodology:

-

Initial SPF/UV Absorption Measurement:

-

Prepare a sunscreen-coated PMMA plate as described in the in vitro SPF protocol.

-

Measure the initial in vitro SPF or the initial UV absorption spectrum of the formulation before significant UV exposure.

-

-

UV Irradiation:

-

Expose the sunscreen-coated plate to a controlled, high dose of UV radiation from a solar simulator for a specified duration.

-

-

Post-Irradiation Measurement:

-

After irradiation, re-measure the in vitro SPF or the UV absorption spectrum of the sunscreen film.

-

-

Photostability Calculation:

-

The photostability is typically expressed as the percentage of SPF or UV absorption retained after irradiation compared to the initial measurement. A smaller decrease indicates higher photostability.

-

Signaling Pathways and Experimental Workflows

UVB-Induced Skin Damage Signaling Pathway

UVB radiation that penetrates the skin can cause direct damage to cellular DNA, leading to the formation of cyclobutane pyrimidine dimers (CPDs) and 6-4 photoproducts. This DNA damage initiates a complex signaling cascade that can result in inflammation, premature aging, and carcinogenesis. Sunscreen filters like this compound prevent this cascade by absorbing UVB radiation before it can damage DNA. The following diagram illustrates the key signaling pathways involved in UVB-induced skin damage.

Caption: UVB-Induced Skin Damage Signaling Pathway.

Experimental Workflow for Sunscreen Development and Testing

The development of a sunscreen product containing this compound involves a multi-step process from formulation to final product testing. The following diagram outlines a typical experimental workflow.

Caption: Sunscreen Development and Testing Workflow.

Conclusion

This compound has a long-standing history as a reliable and safe UVB filter in the formulation of sun protection products. While its individual SPF contribution is modest, its synergistic effects with other UV filters, its excellent safety record, and its stabilizing properties ensure its continued importance in the field of dermatology and cosmetic science. This technical guide has provided a comprehensive overview of its discovery, mechanism of action, and the experimental methodologies used to evaluate its performance, offering a valuable resource for researchers and professionals in the field of drug development and skin care.

References

- 1. Sunscreen - Wikipedia [en.wikipedia.org]

- 2. Sunscreen: a brief walk through history - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Homepage | Sky HISTORY UK TV Channel [history.co.uk]

- 4. 2-Ethylhexyl salicylate - Wikipedia [en.wikipedia.org]

- 5. CN102838487A - Synthesis method of 2-ethylhexyl salicylate - Google Patents [patents.google.com]

- 6. glovesinabottle.com [glovesinabottle.com]

- 7. cosmeticsinfo.org [cosmeticsinfo.org]

- 8. spflist.com [spflist.com]

The Photoprotective Choreography of Octisalate: An In-depth Guide to its Quantum Yield and Excited-State Dynamics

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Octisalate (2-ethylhexyl salicylate), a widely utilized UVB filter in commercial sunscreens, orchestrates a complex and rapid series of molecular events upon absorbing ultraviolet radiation to afford photoprotection. Its efficacy is rooted in its ability to efficiently dissipate absorbed energy through non-radiative pathways, minimizing the potential for harmful photochemical reactions. This in-depth technical guide provides a comprehensive overview of the quantum yield and excited-state dynamics of this compound, presenting key quantitative data, detailing experimental methodologies, and visualizing the intricate photophysical processes.

Core Photophysical Principles of this compound

Upon absorption of UVB radiation (295-315 nm), the this compound molecule is promoted to an excited singlet state (S₁)[1][2]. The primary mechanism for energy dissipation is a highly efficient, non-radiative process known as Excited-State Intramolecular Proton Transfer (ESIPT)[3]. This ultrafast event is followed by rapid internal conversion back to the ground state (S₀), releasing the absorbed energy as heat[4]. While this is the dominant deactivation pathway, other competing processes such as fluorescence and intersystem crossing to the triplet state also occur, albeit with much lower efficiencies.

Quantitative Analysis of Photophysical Parameters

The efficiency of each deactivation pathway is quantified by its quantum yield. The following table summarizes the available quantitative data for this compound (also referred to as EHS or Ethylhexyl Salicylate).

| Parameter | Value | Solvent/Conditions | Citation |

| Fluorescence Quantum Yield (ΦF) | 0.6 - 1.9% | Solvent-dependent | [4] |

| Phosphorescence Quantum Yield (ΦP) | 5.4% | Ethanol at 77 K | [4] |

| UVB Absorption Peak | 307-310 nm | General | [1][2] |

| UVB Absorption Range | 295-315 nm | General | [1][2] |

The Journey of an Excited State: Deactivation Pathways

The energy absorbed by this compound is dissipated through several key pathways. The Jablonski diagram below illustrates the primary photophysical processes involved in the deactivation of the excited state.

Caption: Primary photophysical deactivation pathways of this compound.